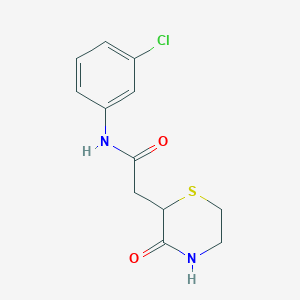

N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Description

N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group attached to the nitrogen atom of the acetamide backbone and a 3-oxothiomorpholin-2-yl substituent at the α-carbon. Thiomorpholine is a six-membered heterocyclic ring containing one sulfur and one nitrogen atom, and the 3-oxo modification introduces a ketone group at the third position.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10-12(17)14-4-5-18-10/h1-3,6,10H,4-5,7H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVSTNSQVOXPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide exhibit anticancer properties. For instance, studies have shown that derivatives of thiomorpholine can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Thiomorpholine derivatives have also been investigated for their antimicrobial activity. The presence of the chlorophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against various pathogens. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics .

Neuropharmacological Applications

Recent studies have explored the potential of similar compounds as dopamine D2 receptor antagonists, which are crucial in treating conditions like schizophrenia. The structure-activity relationship (SAR) studies indicate that modifications in the thiomorpholine ring can significantly affect binding affinity and selectivity towards D2 receptors, thus opening avenues for antipsychotic drug development .

Agricultural Applications

Pesticidal Activity

this compound may also find applications in agriculture as a pesticide. Compounds with similar structures have been shown to possess insecticidal properties, particularly against resistant strains of pests. These compounds can disrupt pest metabolism or reproductive systems, providing an effective means of crop protection .

Material Sciences

Synthesis of Novel Materials

The unique chemical properties of this compound allow it to be used as an intermediate in synthesizing novel materials. Its ability to form stable complexes with metals or other organic molecules can lead to the creation of advanced polymers or nanomaterials with specific functionalities, such as enhanced electrical conductivity or thermal stability.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC2977650 | Induced apoptosis in cancer cells; potential lead compound for anticancer drugs. |

| Antimicrobial Properties | PMC10223470 | Effective against various bacterial strains; potential for antibiotic development. |

| Neuropharmacological | US9403776B2 | Modifications enhance D2 receptor binding; implications for schizophrenia treatment. |

| Pesticidal Activity | US9334238B2 | Demonstrated efficacy against resistant insect strains; potential for agricultural use. |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, highlighting substituent variations and their implications:

Key Observations :

- Heterocyclic Ring Influence : The thiomorpholin-3-one ring in the target compound distinguishes it from morpholine (oxygen-based) or piperazine (nitrogen-based) analogs. Sulfur in thiomorpholine may enhance lipophilicity and membrane permeability compared to oxygen .

- Substituent Position: Meta-substitution (3-chlorophenyl) is common across analogs.

Pharmacological Activities

Anticancer Activity

- Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) and derivatives with morpholine/pyrrolidine substituents exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assays .

- Hypothesis for Target Compound : The thiomorpholin-3-one ring may modulate kinase inhibition or apoptosis pathways, similar to benzothiazine analogs .

Antimicrobial and Antifungal Activity

- Acetamides with piperazine-linked benzo[d]thiazole sulfonyl groups (e.g., compound 47, 48) show activity against gram-positive bacteria and fungi .

- Target Compound Gap: No direct evidence exists for antimicrobial activity, but sulfur-containing heterocycles (e.g., thiophene) are associated with enhanced microbial targeting .

Anticonvulsant Activity

- N-(3-Chlorophenyl)-2-morpholino-acetamide and piperazine derivatives (e.g., compound 12, 13) demonstrate anticonvulsant effects in preclinical models, likely via GABAergic modulation .

Physicochemical and Crystallographic Properties

- Melting Points : Structural analogs with indole cores (e.g., 4f, 4g in ) have melting points ranging from 177–197°C, influenced by halogen substitution and hydrogen bonding .

- Crystal Structures: Meta-substituted trichloroacetamides (e.g., 3-ClC6H4NH-CO-CCl3) crystallize in monoclinic systems, with electron-withdrawing groups reducing symmetry and altering packing efficiency .

Biological Activity

N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chlorophenyl group attached to a thiomorpholine derivative, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-activity relationship (SAR) studies suggest that substitutions on the thiomorpholine ring can enhance its antimicrobial potency.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been tested against breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HL-60 | 10 |

Case Studies and Research Findings

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of related compounds, indicating that modifications to the thiomorpholine structure could enhance efficacy against seizures. The introduction of specific substituents was found to improve binding affinity to sodium channels, a critical target for anticonvulsant drugs .

- Pharmacological Profiling : In a pharmacological study, this compound was subjected to various tests, including the maximal electroshock (MES) test for anticonvulsant activity. The findings suggested that certain derivatives exhibited protective effects in seizure models, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, and how can reaction yields be improved?

- Methodology : Synthesis typically involves coupling substituted phenyl amines with activated thiomorpholinone intermediates. For example, acetylation of intermediates using acetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base, followed by overnight stirring at room temperature . Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) are critical for yield optimization (58% reported) . Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acyl chloride) and stepwise addition of reagents can mitigate side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Confirm acetamide NH protons (δ ~7.6–7.7 ppm, br s) and thiomorpholinone ring protons (e.g., δ ~4.8–4.9 ppm for CH adjacent to the carbonyl) .

- IR : Amide C=O stretching (~1680 cm⁻¹) and thiomorpholinone S=O (~1150 cm⁻¹) .

- Mass Spectrometry : ESI/APCI(+) for molecular ion detection (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the compound’s 3D structure, and what software is recommended?

- Methodology : Crystallize the compound via slow evaporation (e.g., toluene/ethyl acetate). Data collection at low temperature (100 K) improves resolution. Use SHELX programs (SHELXL for refinement) to solve structures . Key parameters include:

- Dihedral angles between aromatic and heterocyclic rings (e.g., 10.8° between acetamide and chlorophenyl planes) .

- Hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity and binding interactions?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate HOMO-LUMO gaps (electronic properties) and Molecular Electrostatic Potential (MESP) maps for nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on acetamide and thiomorpholinone moieties as hydrogen-bond donors/acceptors .

Q. How should researchers resolve discrepancies in spectral or crystallographic data between studies?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR with simulated spectra (e.g., using Gaussian) to identify artifacts .

- Crystallographic Reanalysis : Reprocess raw diffraction data with updated SHELX versions to correct for overlooked twinning or disorder .

- Controlled Replication : Repeat syntheses under standardized conditions (e.g., inert atmosphere) to rule out solvent/impurity effects .

Q. What role do intermolecular interactions (e.g., hydrogen bonds, π-stacking) play in the compound’s solid-state stability and solubility?

- Methodology : Analyze SC-XRD data for:

- N–H···O Hydrogen Bonds : Critical for layer formation (e.g., infinite chains along the c-axis) .

- π-π Stacking : Chlorophenyl and thiomorpholinone rings often exhibit edge-to-face interactions (~3.8–4.2 Å distances), influencing melting points and solubility .

Q. How does structural modification (e.g., substituent position on the phenyl ring) affect biological activity compared to analogs?

- Methodology : Synthesize analogs (e.g., 4-chloro vs. 3-chloro derivatives) and compare:

- Enzyme Inhibition : IC₅₀ assays against target enzymes (e.g., kinases) to correlate substituent position with potency .

- Solubility : LogP measurements (e.g., shake-flask method) to assess hydrophobicity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.